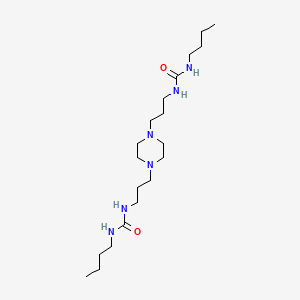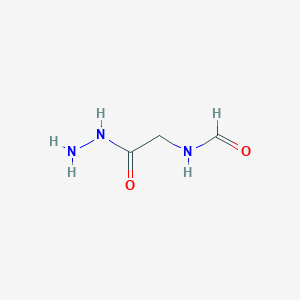
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, connected by trimethylene chains to two butylurea groups. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- typically involves the reaction of piperazine with trimethylene diisocyanate, followed by the addition of butylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine reacts with trimethylene diisocyanate to form an intermediate compound.
Step 2: The intermediate compound is then reacted with butylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves large-scale reactors and precise control of reaction parameters. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves its interaction with specific molecular targets and pathways. The piperazine ring and butylurea groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
相似化合物的比较
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-phenyl-: Similar structure but with phenyl groups instead of butyl groups.
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-methyl-: Similar structure but with methyl groups instead of butyl groups.
Uniqueness
The uniqueness of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- lies in its specific combination of piperazine and butylurea groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
属性
CAS 编号 |
73840-15-0 |
|---|---|
分子式 |
C20H42N6O2 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
1-butyl-3-[3-[4-[3-(butylcarbamoylamino)propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C20H42N6O2/c1-3-5-9-21-19(27)23-11-7-13-25-15-17-26(18-16-25)14-8-12-24-20(28)22-10-6-4-2/h3-18H2,1-2H3,(H2,21,23,27)(H2,22,24,28) |
InChI 键 |
CWZHWSSWOUKCPV-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NCCCN1CCN(CC1)CCCNC(=O)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)



![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)


![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
